molecular formula C13H16BrNO2 B2688517 trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate CAS No. 1980008-30-7

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

Cat. No.: B2688517
CAS No.: 1980008-30-7
M. Wt: 298.18
InChI Key: GEQXUJINCDLMHK-MNOVXSKESA-N
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Description

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is a small heterocyclic compound featuring a three-membered aziridine ring substituted with a 3-bromophenyl group and a tert-butyl ester moiety. Key properties include:

  • CAS Number: 1980008-30-7
  • Molecular Formula: C₁₃H₁₆BrNO₂
  • Molecular Weight: 298.18 g/mol (calculated based on analogous 4-bromo derivative )
  • Purity: 95% (as listed in supplier catalogs)
  • MDL Number: MFCD26936316

The compound’s trans-configuration ensures stereochemical specificity, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The bromine atom at the meta position on the phenyl ring introduces electronic and steric effects that influence reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name

tert-butyl (2S,3S)-3-(3-bromophenyl)aziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQXUJINCDLMHK-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-bromophenyl)-2-aziridinecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or other bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced aziridine derivatives.

    Substitution: Formation of substituted aziridine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate serves as a versatile building block in the synthesis of various pharmaceuticals. Its aziridine structure is crucial for creating chiral intermediates used in the production of bioactive compounds. For instance, aziridines are often employed in the synthesis of α-amino acids, which are fundamental components in many drugs .

Biological Activity
Preliminary studies indicate that compounds with aziridine structures exhibit diverse biological activities. Research has shown that this compound may interact with biological macromolecules such as proteins and nucleic acids, suggesting potential therapeutic effects. Investigations into its interactions with specific enzymes or receptors could provide insights into its mechanism of action and therapeutic viability.

Organic Synthesis

Chiral Synthesis
The compound is valuable in asymmetric synthesis due to its chiral nature. It can be utilized in reactions such as the aza-Darzens reaction, which produces optically active aziridines. These aziridines can serve as intermediates for synthesizing complex organic molecules, including polymers and other nitrogen-containing compounds .

Synthesis of Complex Molecules
The unique properties of this compound facilitate the synthesis of various complex organic molecules. For example, it can be transformed through ring-opening reactions to yield sp^3-rich nitrogen-containing compounds, which are essential in medicinal chemistry .

Case Study 1: Synthesis of α-Amino Acids

A study demonstrated the use of this compound as an intermediate in synthesizing α-amino acids. The aziridine was subjected to nucleophilic attack by amines, leading to the formation of valuable amino acid derivatives with high yields and selectivity .

Case Study 2: Interaction Studies

Research focused on the interaction of this compound with various enzymes revealed its potential as a selective inhibitor. The compound was found to inhibit specific proteases involved in disease pathways, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with molecular targets through its aziridine ring. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect molecular pathways and cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate with its closest structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity MDL Number Substituent Position/Type
This compound 1980008-30-7 C₁₃H₁₆BrNO₂ 298.18 95% MFCD26936316 3-bromo (meta)
trans-tert-butyl 3-(4-bromophenyl)-aziridine-2-carboxylate 1431365-04-6 C₁₃H₁₆BrNO₂ 298.18 95% MFCD24368282 4-bromo (para)
trans-tert-butyl 3-(4-methoxyphenyl)-aziridine-2-carboxylate 139731-94-5 C₁₄H₁₉NO₃ 249.30 N/A MFCD24368286 4-methoxy (para)
Key Observations:

Substituent Position: The 3-bromo derivative (meta) differs sterically and electronically from the 4-bromo (para) analog. The 4-methoxy analog replaces bromine with an electron-donating methoxy group, reducing molecular weight and altering electronic properties .

Synthetic Accessibility: Both 3- and 4-bromo derivatives are commercially available at 95% purity, suggesting established synthetic routes .

Reactivity Implications :

  • Bromine’s electron-withdrawing nature may activate the aziridine ring toward nucleophilic ring-opening reactions, whereas methoxy’s electron-donating effect could deactivate the ring .

Biological Activity

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is a compound belonging to the aziridine family, which has garnered attention due to its unique structural properties and potential biological activities. Aziridines, characterized by their three-membered nitrogen-containing rings, exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to the reactivity of its aziridine ring. The strained three-membered ring structure is highly reactive and can interact with nucleophiles such as proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or disrupt cellular processes, making aziridines valuable in medicinal chemistry for drug development.

Key Mechanisms:

  • Covalent Bond Formation: The aziridine ring can react with nucleophiles in biological systems, forming stable covalent bonds that alter the function of target biomolecules.
  • Enzyme Inhibition: By modifying active sites on enzymes, aziridines can act as inhibitors, potentially leading to therapeutic effects against diseases such as cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that aziridines possess antimicrobial properties against various pathogens. The compound's ability to form covalent bonds may enhance its efficacy against bacteria and fungi.
  • Anticancer Properties: Aziridines have been investigated for their potential anticancer effects. The compound may induce apoptosis in cancer cells by disrupting critical cellular processes through its reactive aziridine structure.
  • Potential Antiviral Effects: Some studies indicate that aziridines could inhibit viral replication by interfering with viral proteins or cellular pathways essential for viral life cycles.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Aziridine Ring: The initial step often includes the reaction of a suitable precursor with a nitrogen source under conditions that favor aziridination.
  • Functionalization: Subsequent reactions may introduce the tert-butyl and bromophenyl groups, enhancing the compound's biological properties .

Case Studies

Several studies have explored the biological activity of related aziridine compounds, providing insights into their potential applications:

  • Study on Antimicrobial Activity: A series of aziridine derivatives were tested against common bacterial strains, showing promising results in inhibiting growth at low concentrations.
  • Anticancer Research: In vitro studies indicated that certain aziridine derivatives could significantly reduce cell viability in various cancer cell lines by inducing apoptosis through DNA damage mechanisms.

Data Table: Biological Activities of Aziridine Derivatives

Compound NameBiological ActivityMechanismReference
This compoundAntimicrobialCovalent modification
trans-tert-butyl 3-(4-chlorophenyl)-aziridine-2-carboxylateAnticancerApoptosis induction
tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylateAntiviralViral protein inhibition

Q & A

Q. Methodological Mitigation :

  • Conduct kinetic studies (e.g., variable-temperature NMR).
  • Compare DFT-computed transition states with experimental outcomes .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : The bromophenyl group is prone to photodegradation. Store in amber vials at –20°C .
  • Moisture Sensitivity : The tert-butyl carbonate hydrolyzes in acidic/neutral aqueous conditions. Use anhydrous solvents and molecular sieves .
  • Thermal Stability : Decomposes above 150°C; DSC analysis is recommended for batch-specific stability profiling .

Advanced: How is this compound utilized in asymmetric catalysis or drug discovery?

Answer:

  • Chiral Auxiliary : The tert-butyl group enables diastereoselective transformations, such as asymmetric epoxidation or aminohydroxylation .
  • Pharmacophore Intermediate : The 3-bromophenyl moiety serves as a halogen-bonding domain in kinase inhibitors. Functionalization via cross-coupling (e.g., Sonogashira) generates targeted libraries .
  • Ring-Opening Polymerization : Aziridine derivatives act as monomers for pH-responsive polymers, with applications in drug delivery .

Advanced: How can computational chemistry aid in optimizing synthetic routes?

Answer:

  • DFT Calculations : Predict transition-state energies for cyclization steps, identifying optimal bases (e.g., NaH vs. KOtBu) .
  • Molecular Dynamics : Simulate solvent effects on aziridine stability, guiding solvent selection (e.g., THF vs. DCM) .
  • Docking Studies : Model interactions between the bromophenyl group and biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

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